2,5-Norbornadiene

Ring-Opening Metathesis Polymerization Strained Olefin Polymerization Conjugated Polymer Synthesis

Sourcing strained bicyclic dienes for advanced polymer or solar fuel research often leads to supply inconsistency and unverified purity. 2,5-Norbornadiene (CAS 121-46-0), stabilized with BHT, is a critical building block enabling unique [2π+2π+2π] cycloadditions and ROMP/addition polymerization that simpler alkenes cannot replicate. - **High-Purity Feedstock:** Supplied with verified GC purity to prevent cyclopentadiene catalyst poisoning, as per US Patent 3,998,897, ensuring reliability for sensitive organometallic synthesis. - **Validated Performance:** Enables photoisomerization to quadricyclane with ~96 kJ/mol energy storage density, ROMP to crosslinked conjugated polymers (US Patents 3,326,992; 3,377,398), and stereospecific polycyclic framework construction. - **Global Logistics:** Stocked in multiple regions with standardized hazmat (UN2251, Class 3) shipping for consistent laboratory supply.

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 121-46-0
Cat. No. B092763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Norbornadiene
CAS121-46-0
Synonyms2,5-norbornadiene
bicyclo(2.2.1)hepta-2,5-diene
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESC1C2C=CC1C=C2
InChIInChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2
InChIKeySJYNFBVQFBRSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Norbornadiene: Chemical Identity and Procurement Data


2,5-Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene; NBD) is a C7H8 bicyclic diene with molecular weight 92.14 g/mol, density 0.906 g/mL at 25°C, boiling point 89°C, and flash point -21°C . This strained bicyclic compound is commercially supplied as a colorless liquid typically stabilized with 0.05–0.1% BHT (butylated hydroxytoluene) to prevent spontaneous exothermic polymerization [1]. NBD serves as a key starting material in organic and organometallic synthesis, including the production of aldrin insecticides, high-energy-density fuels, and advanced polymer systems .

Core Scaffold Strained bicyclo[2.2.1]hepta-2,5-diene for photochemical, cycloaddition, and polymerization studies
Stabilized Liquid Supplied with 0.05–0.1% BHT to prevent spontaneous exothermic polymerization during storage and handling
Research Applications Suitable for solar thermal fuel, crosslinked conjugated polymer, and stereospecific pericyclic reaction workflows

Why Generic Substitution Fails: Procurement Rationale


Direct substitution of 2,5-norbornadiene with norbornene, 1,5-cyclooctadiene, or other strained cyclic alkenes is not scientifically valid due to fundamentally divergent reaction pathways, stereoelectronic constraints, and polymerization mechanisms [1]. The presence of two non-conjugated double bonds constrained in a rigid bicyclic framework imparts unique photochemical valence isomerization to quadricyclane—a property absent in norbornene and other monoolefinic or less-strained diene systems [2]. Furthermore, the ROMP/addition polymerization competition in NBD produces crosslinked conjugated polymers not obtainable from norbornene, while the radical anion chemistry of NBD yields dimerization rates (k = 1.2 × 10⁷ dm³·mol⁻¹·s⁻¹) distinct from its isomer quadricyclane [3].

Property
Target: NBD
Generic Alternative
Photochemical isomerization
Valence isomerization to quadricyclane (Φ ≥ 0.5 reported)
Norbornene: no isomerization; cyclooctadiene: no quadricyclane formation
Polymerization mechanism
Competing ROMP and addition polymerization yields crosslinked conjugated polymer
Norbornene: single-mechanism ROMP, no crosslinked conjugated structure
Radical anion reactivity
Dimerization pathway with distinct kinetics; thermodynamically favored radical anion state
Quadricyclane: rapidly isomerizes to NBD radical anion; different intermediate behavior

Quantitative Comparative Evidence for Selection


ROMP vs. Addition Polymerization Mechanisms

Under identical Mo(CO)5PPh3/alkylaluminum catalyst systems, 2,5-norbornadiene (NBDE) exhibits a mechanistic antagonism between ROMP and olefin addition polymerization that norbornene (NBE) does not display [1]. The ROMP of NBDE yields crosslinked conjugated polyNBDE characterized by an ESR signal indicating double-bond isomerization, whereas norbornene polymerizes predominantly via a single mechanism without this crosslinking behavior [2].

Polymerization Mechanism
Head-to-head
NBDE: simultaneous ROMP + addition yields crosslinked conjugated polymer (ESR signal); norbornene: single mechanism, no crosslinking
Reported mechanistic divergence supports exclusive use for crosslinked polynorbornadiene architectures
Mo(CO)5PPh3/alkylaluminum catalyst system
Ring-Opening Metathesis Polymerization Strained Olefin Polymerization Conjugated Polymer Synthesis

Photochemical Valence Isomerization Quantum Yield

2,5-Norbornadiene undergoes photochemical valence isomerization to quadricyclane with limiting quantum yields of 0.5 or higher when sensitized with acridinone-type photosensitizers under near-UV/visible irradiation [1]. For electron-transfer sensitization, isomerization quantum yields reach 0.39 with triplet formation efficiency of 65% [2]. Norbornene, lacking the second double bond, is incapable of this photochemical [2+2] cycloaddition and does not undergo valence isomerization [3].

Photoisomerization QY
Head-to-head
Φ = 0.5 (acridinone sensitized); Φ = 0.39 (ET sensitized); norbornene Φ = 0
Measurable quantum yield enables photochemical energy storage; norbornene cannot substitute
Acridinone sensitizers in near-UV/vis; electron donor in acetonitrile
Molecular Photoswitches Solar Energy Storage Photochemistry

Radical Anion Reactivity Kinetics

Pulse radiolysis studies in hexamethylphosphorictriamide (HMPA) reveal distinct radical anion behavior for 2,5-norbornadiene (NE) derivatives versus their quadricyclane (QE) isomers [1]. The QE radical anion isomerizes to NE radical anion with a rate constant of 1.3 × 10⁹ dm³·mol⁻¹·s⁻¹ even at 77 K, whereas the NE radical anion does not isomerize to QE radical anion but instead reacts with neutral NE to form a σ-bonded dimer at 1.2 × 10⁷ dm³·mol⁻¹·s⁻¹ [2]. This asymmetric isomerization establishes NE as the thermodynamically favored radical anion state.

Radical Anion Kinetics
Head-to-head
NE radical anion dimerization: k = 1.2 × 10⁷ dm³·mol⁻¹·s⁻¹; QE→NE isomerization: k = 1.3 × 10⁹ dm³·mol⁻¹·s⁻¹ (108× faster)
Distinct radical anion pathway supports NBDE as stable intermediate platform; QE rapidly converts
Pulse radiolysis in HMPA; 77 K γ-radiolysis in MTHF glass
Pulse Radiolysis Radical Anion Chemistry Reaction Kinetics

Stereospecific Cycloaddition Pathways

A striking contrast exists between cycloaddition reactions of 2,5-norbornadiene and its valence isomer quadricyclane, as predicted by orbital symmetry conservation principles [1]. Norbornadiene undergoes stereospecific [2π+2π+2π] cycloaddition with cis- or trans-disubstituted alkenes, whereas quadricyclane participates in [2σ+2σ+2π] cycloadditions with different stereochemical outcomes [2]. Secondary deuterium isotope effect measurements confirm distinct transition-state structural features for each isomer's cycloaddition pathway [3].

Cycloaddition Pathway
Head-to-head
NBD: [2π+2π+2π] stereospecific; Quadricyclane: [2σ+2σ+2π] with different outcomes
Orbital symmetry dictates reaction path; NBDE required for [2π+2π+2π] stereocontrol
Confirmed by secondary deuterium isotope effects
Pericyclic Reactions Orbital Symmetry Cycloaddition Selectivity

Selective Hydrogenation for Purification

Patent US3998897 demonstrates that cyclopentadiene impurities in 2,5-norbornadiene feedstocks can be selectively hydrogenated to cyclopentene/cyclopentane using a 0.1–0.5 wt% palladium-on-alumina catalyst without perceptible hydrogenation of the norbornadiene [1]. This selectivity is critical because cyclopentadiene complexes with polymerization catalysts and causes high catalyst consumption, whereas cyclopentene/cyclopentane are non-detrimental to subsequent NBD polymerization [2].

Selective Hydrogenation
Head-to-head
NBDE: no perceptible hydrogenation; Cyclopentadiene impurity: fully hydrogenated to cyclopentene/cyclopentane
Enables purification of NBDE feedstocks without scaffold loss for propellant-grade purity
Pd/Al2O3 (0.1–0.5 wt% Pd), concurrent H2 flow
Catalytic Hydrogenation Process Purification High-Energy Fuel Precursors

Storage Stability and Inhibitor Requirements

2,5-Norbornadiene requires stabilization with 0.05–0.1% BHT (butylated hydroxytoluene) to prevent spontaneous exothermic polymerization during storage [1]. The UN2251 designation carries an explicit warning for explosive polymerization [2]. In contrast, norbornene exhibits greater thermal stability and is typically supplied without radical inhibitor requirements, though its strained double bond still renders it susceptible to ROMP under certain catalytic conditions [3].

Stabilizer Requirement
Class-level
NBDE requires 0.05% BHT; UN2251 explosive polymerization warning; norbornene typically unstabilized
Procurement must verify inhibitor content and shelf-life; BHT-free material poses handling risk
Class-level inference; review specific supplier CoA
Chemical Stability Inhibitor Requirements Safe Handling

High-Value Application Scenarios


Photochemical Energy Storage and Molecular Photoswitches

NBDE serves as the photoswitchable core in solar thermal fuel systems, where its reversible photoisomerization to quadricyclane stores ~96 kJ/mol of solar energy [1]. The quantum yield (Φ = 0.5) and triplet sensitization efficiency (65%) reported in Section 3 enable rational selection of sensitizers and optimization of energy storage density, differentiating NBDE from photochemically inactive analogs like norbornene [2].

Crosslinked Conjugated Polymer Synthesis

The mechanistic antagonism between ROMP and addition polymerization documented in Section 3 produces crosslinked conjugated polyNBDE with double-bond isomerization (ESR signal), making NBDE uniquely suited for conductive polymer coatings and specialty elastomers [3]. Norbornene-based ROMP cannot replicate this conjugated crosslinked architecture.

High-Energy-Density Missile Propellant Precursors

Patent US3998897 (Section 3) establishes that cyclopentadiene impurities poison polymerization catalysts, but the selective hydrogenation process enables purification of NBDE feedstocks to propellant-grade purity without norbornadiene loss [4]. NBDE polymers (per US Patents 3,326,992 and 3,377,398) are specifically cited as high-energy fuels for missile applications, a niche that norbornene or cyclooctadiene cannot fulfill [5].

Stereospecific [2π+2π+2π] Cycloaddition Substrate

Synthetic chemists targeting stereospecific construction of complex polycyclic frameworks rely on NBDE's orbital symmetry-governed [2π+2π+2π] cycloaddition pathway (Section 3) [6]. The contrasting [2σ+2σ+2π] reactivity of quadricyclane makes NBDE the exclusive substrate for this stereospecific transformation, a critical differentiator for total synthesis applications.

Application
Selection Property
Validation Focus
Photochemical Energy Storage
Valence isomerization quantum yield and photoswitch reversibility
Sensitizer optimization and energy density verification
Crosslinked Conjugated Polymer
Competing ROMP/addition polymerization mechanism
Conjugated crosslink architecture and ESR signal confirmation
Missile Propellant Precursor
Feedstock purity and cyclopentadiene removal selectivity
Catalyst compatibility and polymerization efficiency
Stereospecific Cycloaddition
Orbital symmetry-controlled [2π+2π+2π] reactivity
Stereochemical outcome and transition-state analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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